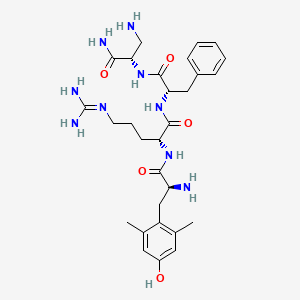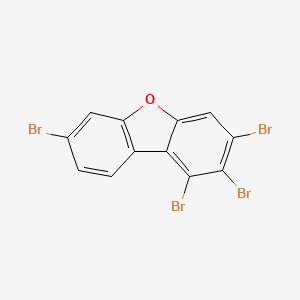
Dmt-d-Arg-Phe-A2pr-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dmt-d-Arg-Phe-A2pr-NH2 is a synthetic tetrapeptide that has garnered significant attention in biomedical research due to its potential therapeutic effects. This compound is known for its high affinity and selectivity towards specific receptors, making it a valuable candidate for various scientific and medical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-d-Arg-Phe-A2pr-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is crucial for purifying the final product, ensuring its high purity and quality.
化学反応の分析
Types of Reactions
Dmt-d-Arg-Phe-A2pr-NH2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function, often involving reagents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide, typically using reducing agents like dithiothreitol (DTT).
Substitution: Substitution reactions can introduce different functional groups into the peptide, altering its properties and interactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds.
科学的研究の応用
Dmt-d-Arg-Phe-A2pr-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and neuroprotection.
Industry: Utilized in the development of new pharmaceuticals and biotechnological products.
作用機序
The mechanism of action of Dmt-d-Arg-Phe-A2pr-NH2 involves its binding to specific receptors, such as μ-opioid receptors. This binding triggers a cascade of intracellular events, leading to the modulation of pain signals and other physiological responses. The compound’s high affinity and selectivity for these receptors make it a potent analgesic and neuroprotective agent.
類似化合物との比較
Similar Compounds
H-Dmt-d-Arg-Phe-Lys-NH2: Another synthetic tetrapeptide with similar receptor affinity and selectivity.
H-Tyr-d-Arg-Phe-Gly-NH2: A synthetic derivative of dermorphine with potent analgesic effects.
Uniqueness
Dmt-d-Arg-Phe-A2pr-NH2 stands out due to its unique combination of amino acids and its specific receptor interactions. Its high selectivity and potency make it a valuable compound for both research and therapeutic applications.
特性
CAS番号 |
651317-21-4 |
|---|---|
分子式 |
C29H43N9O5 |
分子量 |
597.7 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-5-(diaminomethylideneamino)-N-[(2S)-1-[[(2S)-1,3-diamino-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide |
InChI |
InChI=1S/C29H43N9O5/c1-16-11-19(39)12-17(2)20(16)14-21(31)26(41)36-22(9-6-10-35-29(33)34)27(42)37-23(13-18-7-4-3-5-8-18)28(43)38-24(15-30)25(32)40/h3-5,7-8,11-12,21-24,39H,6,9-10,13-15,30-31H2,1-2H3,(H2,32,40)(H,36,41)(H,37,42)(H,38,43)(H4,33,34,35)/t21-,22+,23-,24-/m0/s1 |
InChIキー |
SQXZKWOLWYWAEV-KIHHCIJBSA-N |
異性体SMILES |
CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CN)C(=O)N)N)C)O |
正規SMILES |
CC1=CC(=CC(=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CN)C(=O)N)N)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide](/img/structure/B15168199.png)



![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
![1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B15168223.png)
![N~1~,N~3~-Bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B15168225.png)
![5-[(2-Chloro-5-nitrophenyl)methoxy]-2-fluoropyridine](/img/structure/B15168228.png)
